ethyl 2,3-dimethyl-1H-indole-4-carboxylate
Overview
Description
Ethyl 2,3-dimethyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . In the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 to diminish the isomerization of the 3-methyleneindoline . Upon using Ag2CO3 in the Heck reaction, this approach was much quicker, and the reaction could be performed at ambient temperature .Chemical Reactions Analysis
The chemical reactions involving indole derivatives have been studied extensively . For instance, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .Scientific Research Applications
Chemoprotective Properties
Indole compounds, such as ethyl 2,3-dimethyl-1H-indole-4-carboxylate, are explored for their potential chemoprotective properties. For instance, Indole-3-carbinol (I3C) and its derivatives are studied for their chemoprotective effects, particularly in the context of breast and prostate cancer. The focus of the research has been on understanding whether I3C is directly active or serves merely as a precursor to biologically active compounds formed in vivo. Diindolylmethane (DIM), a dimer of I3C, has been identified as a preferable chemoprotective compound due to its stability and predictable biological response, suggesting the significance of indole derivatives in chemoprotection (Bradlow, 2008).
Role in Synthetic Chemistry
Ethyl 2,3-dimethyl-1H-indole-4-carboxylate, as part of the indole family, has relevance in synthetic chemistry. Research has extensively covered the synthesis of indole and its derivatives due to their therapeutic properties and structural diversity. Different strategies for the synthesis of indoles, such as the Fischer, Bartoli, and Madelung indole syntheses, have been classified and discussed, highlighting the versatility and complexity of indole synthesis in organic chemistry (Taber & Tirunahari, 2011).
Anticancer Potential
The indole structure is a core component of many natural and synthetic compounds with noted anticancer activity. Indole alkaloids, synthetic dimers, and hybrids of indole-based compounds are recognized for their potential in inhibiting cancer cell proliferation, indicating a significant area of research in cancer treatment. Notable compounds like vinblastine and anlotinib, which are derived from or inspired by the indole structure, have been clinically used to treat various cancers, underscoring the importance of indole derivatives in developing new anticancer agents (Song et al., 2020).
Polysaccharide Interactions
The interaction of indole derivatives with polysaccharides like cellulose has been a topic of interest, particularly in the context of using ionic liquids as reaction media for cellulose modification. Research in this area has led to the development of various cellulose esters and carbanilates, demonstrating the potential of indole derivatives in modifying natural polymers for diverse applications (Heinze et al., 2008).
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
properties
IUPAC Name |
ethyl 2,3-dimethyl-1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)10-6-5-7-11-12(10)8(2)9(3)14-11/h5-7,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRLKZYNHIHXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(NC2=CC=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2,3-dimethyl-1H-indole-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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